Marine sponges of the genus Cacospongia have yielded numerous bioactive macrolides, among which fijianolide D represents a structurally unique analog within the fijianolide/laulimalide chemotype. Isolated alongside potent microtubule-stabilizing agents like laulimalide (fijianolide B), this compound contributes to understanding structure-activity relationships in marine polyketides with anticancer potential [2] [7].
Fijianolide D (compound 7) was first isolated in 2002 from a re-collection of the sponge Cacospongia mycofijiensis in Vanuatu (Collection No. 02600). The isolation employed a modified Kupchan solvent partition followed by preparative HPLC, yielding 6 mg of pure compound from 3.7 kg wet sponge material [2] [7]. Its structural characterization relied on comparative NMR analysis:
The name "fijianolide" derives from the sponge’s Fijian origins, while the "D" designation indicates its sequence in the discovery of analogs from this source [2] [8].
Cacospongia mycofijiensis exhibits distinct chemotypes across the South Pacific:
Table 1: Biogeographical Variation in C. mycofijiensis Metabolites
| Collection Site | Major Metabolites | Morphology |
|---|---|---|
| Vanuatu | Fijianolides A/B, mycothiazole | Mushroom |
| Fiji | Latrunculin A, dendrolasin | Mushroom |
| Indonesia | Fijianolides A/B, latrunculin A | Tubular |
Ecologically, fijianolides are hypothesized to serve as chemical defenses against predation or fouling, though empirical studies are limited. Their localized production suggests environmental or genetic triggers for biosynthesis [2] [8].
Fijianolide D is a C-20 side chain-modified analog of laulimalide (fijianolide B). Key structural features include:
Table 2: Classification Within the Fijianolide Chemotype
| Compound | C-16/C-17 Epoxide | C-20 Modification | Cytotoxicity (HCT-116) |
|---|---|---|---|
| Laulimalide (B) | Intact | Unmodified | IC₅₀ = 0.7–17 nM |
| Fijianolide D | Intact | Oxidized side chain | Moderate activity |
| Isolaulimalide (A) | Rearranged to furan | Hydroxyl | IC₅₀ > 39 μM |
Functionally, fijianolide D exhibits reduced cytotoxicity compared to laulimalide. In vitro assays against HCT-116 and MDA-MB-435 cell lines show it disrupts interphase and mitosis but with lower potency than laulimalide [2] [3]. This aligns with structure-activity relationship (SAR) studies indicating that modifications to the C-21–C-27 side chain region diminish bioactivity [3].
The C-15/C-20 stereocenters are critical for microtubule stabilization—a hallmark of this chemotype. Oxidation or epimerization at these positions (as in semisynthetic analogs) ablates tubulin-binding activity, underscoring fijianolide D’s relevance for SAR studies [3] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5